molecular formula C12H16O3 B009516 1-(3,5-Diethoxyphenyl)ethanone CAS No. 103604-53-1

1-(3,5-Diethoxyphenyl)ethanone

Cat. No.: B009516
CAS No.: 103604-53-1
M. Wt: 208.25 g/mol
InChI Key: KEJDYKMTNWEIAR-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a sweet, floral odor and is commonly used in the fragrance industry.

Scientific Research Applications

1-(3,5-Diethoxyphenyl)ethanone is a versatile compound with applications in various scientific research fields:

    Chemistry: It serves as a key building block for organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.

    Medicine: Research into its potential as an anti-neoplastic agent is ongoing, with studies suggesting inhibitory activity against tripeptidyl peptidase II.

    Industry: Its pleasant odor makes it valuable in the fragrance industry, where it is used to formulate perfumes and scented products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Diethoxyphenyl)ethanone can be synthesized through the Friedel-Crafts acylation of 3,5-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-diethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 1-(3,5-diethoxyphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 3,5-Diethoxybenzoic acid.

    Reduction: 1-(3,5-Diethoxyphenyl)ethanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Mechanism of Action

The mechanism of action for 1-(3,5-Diethoxyphenyl)ethanone can be inferred from molecular docking studies and electronic property analyses. These studies suggest that the compound may exhibit inhibitory activity against tripeptidyl peptidase II, indicating potential as an anti-neoplastic agent. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone:

    1-(3,4-Dimethoxyphenyl)ethanone:

Uniqueness: 1-(3,5-Diethoxyphenyl)ethanone is unique due to its specific ethoxy substitutions, which impart distinct chemical and physical properties. These properties make it particularly valuable in the fragrance industry and as a building block for organic synthesis.

Properties

IUPAC Name

1-(3,5-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDYKMTNWEIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402253
Record name 3',5'-Diethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-53-1
Record name 3',5'-Diethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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